Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate

Description

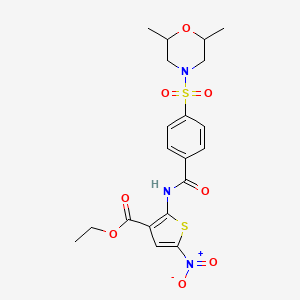

Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a nitro group at the 5-position and an ethyl ester at the 3-position. The thiophene ring is further functionalized via an amide linkage to a 4-((2,6-dimethylmorpholino)sulfonyl)benzamido group. Key structural elements include:

- 2,6-Dimethylmorpholino substituent: Enhances solubility and bioavailability due to morpholine’s hydrophilic nature, while methyl groups may influence steric and electronic properties.

Properties

IUPAC Name |

ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5-nitrothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O8S2/c1-4-30-20(25)16-9-17(23(26)27)32-19(16)21-18(24)14-5-7-15(8-6-14)33(28,29)22-10-12(2)31-13(3)11-22/h5-9,12-13H,4,10-11H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRSLFATGARRNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(OC(C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure features a thiophene ring, nitro group, and morpholino-sulfonamide moiety, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C20H23N3O8S2

- Molecular Weight : 497.54 g/mol

- CAS Number : 477491-18-2

- IUPAC Name : Ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5-nitrothiophene-3-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group enhances binding affinity through strong interactions with active sites on target proteins. The morpholino group may also contribute to the compound's selectivity and efficacy in modulating biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- Exhibits significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative bacteria.

- In vitro studies show inhibition of bacterial growth at low concentrations.

-

Anticancer Properties :

- Preliminary studies suggest cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Mechanistic studies reveal induction of apoptosis in treated cells.

-

Anti-inflammatory Effects :

- The compound has shown promise in reducing inflammatory markers in cellular models.

- Potential applications in treating inflammatory diseases are being explored.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduction of inflammatory markers |

Case Studies

-

Antibacterial Efficacy :

A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 5 µg/mL for certain strains, showcasing its potential as a therapeutic agent against infections caused by resistant bacteria. -

Cytotoxicity in Cancer Research :

In a recent study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 25 µM concentration). Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways.

Comparison with Similar Compounds

While direct comparative studies on this compound are scarce, its structural features align with known sulfone-containing therapeutics and experimental molecules. Below is an analysis based on structural analogs and general sulfone pharmacology:

Structural and Functional Analogues

Table 1: Key Structural Comparisons and Hypothesized Activities

Key Differentiators

Morpholino Sulfonyl Group: Unlike simpler sulfonyl groups (e.g., methylsulfonyl in Celecoxib), the 2,6-dimethylmorpholino substituent may improve solubility and membrane permeability due to morpholine’s polarity. This could enhance bioavailability compared to hydrophobic analogs like Indisulam.

This contrasts with non-electrophilic sulfonamides (e.g., Darunavir), which rely on hydrogen bonding.

Amide Linkage :

- The benzamido bridge provides rigidity and may facilitate π-π stacking with aromatic residues in enzyme active sites, a feature absent in linear sulfonamides.

Research Findings and Hypotheses

- Antimicrobial Potential: Sulfones with electron-deficient aromatic systems (e.g., nitro groups) exhibit enhanced activity against Gram-positive bacteria by disrupting cell membrane integrity . The nitrothiophene moiety in the target compound may amplify this effect.

- Anticancer Activity: Morpholino sulfones have shown selectivity toward tyrosine kinase inhibitors in preclinical studies. The dimethylmorpholino group in the target compound could improve target affinity compared to unsubstituted morpholino derivatives .

- This may limit therapeutic utility unless mitigated by structural modifications (e.g., steric shielding via methyl groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.